Cas no 35150-42-6 (Benzenamine,2-(2,2-di-1H-indol-3-ylethyl)-N-[[4-(1-methylethyl)phenyl]methylene]-)

Benzenamine,2-(2,2-di-1H-indol-3-ylethyl)-N-[[4-(1-methylethyl)phenyl]methylene]- structure
35150-42-6 structure
Product Name:Benzenamine,2-(2,2-di-1H-indol-3-ylethyl)-N-[[4-(1-methylethyl)phenyl]methylene]-
Numero CAS:35150-42-6
MF:C34H31N3
MW:481.630048036575
CID:321287
Update Time:2024-01-28

Benzenamine,2-(2,2-di-1H-indol-3-ylethyl)-N-[[4-(1-methylethyl)phenyl]methylene]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenamine,2-(2,2-di-1H-indol-3-ylethyl)-N-[[4-(1-methylethyl)phenyl]methylene]-
    • AG 8
    • AG 8(antioxidant)
    • Benzenamine, 2-(2,2-di-1H-indol-3-ylethyl)-N-[[4-(1-methylethyl)phenyl]methylene]-
    • Inchi: 1S/C34H31N3/c1-23(2)25-17-15-24(16-18-25)20-35-32-12-6-3-9-26(32)19-29(30-21-36-33-13-7-4-10-27(30)33)31-22-37-34-14-8-5-11-28(31)34/h3-18,20-23,29,36-37H,19H2,1-2H3
    • Chiave InChI: HOMVTKAUZDFBCF-UHFFFAOYSA-N
    • Sorrisi: C1(N=CC2=CC=C(C(C)C)C=C2)=CC=CC=C1CC(C1C2=C(NC=1)C=CC=C2)C1C2=C(NC=1)C=CC=C2

Proprietà calcolate

  • Massa esatta: 481.25203

Proprietà sperimentali

  • Densità: 1.14±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 691.1±55.0 °C(Predicted)
  • PSA: 43.94
  • pka: 16.69±0.30(Predicted)

Benzenamine,2-(2,2-di-1H-indol-3-ylethyl)-N-[[4-(1-methylethyl)phenyl]methylene]- Letteratura correlata

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